(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
CAS No.: 865198-57-8
Cat. No.: VC7200202
Molecular Formula: C17H14ClN3O5S2
Molecular Weight: 439.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865198-57-8 |
|---|---|
| Molecular Formula | C17H14ClN3O5S2 |
| Molecular Weight | 439.89 |
| IUPAC Name | methyl 2-[2-(4-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
| Standard InChI | InChI=1S/C17H14ClN3O5S2/c1-26-15(22)9-21-13-7-6-12(28(19,24)25)8-14(13)27-17(21)20-16(23)10-2-4-11(18)5-3-10/h2-8H,9H2,1H3,(H2,19,24,25) |
| Standard InChI Key | GZBBCQICGAEBLS-JZJYNLBNSA-N |
| SMILES | COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)Cl |
Introduction
Table 1: Key Chemical Information
| Property | Description |
|---|---|
| Molecular Formula | C17H14ClN3O5S2 |
| Molecular Weight | ~439.89 g/mol |
| Stereochemistry | Z-configuration around the imino double bond |
| Functional Groups | Sulfamoyl, imino, ester |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific protocols for this exact molecule are unavailable in the provided sources, similar benzo[d]thiazole derivatives are synthesized using the following general steps:
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Formation of the Benzo[d]thiazole Core:
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Starting with aminothiophenols, cyclization reactions with carboxylic acids or their derivatives form the benzo[d]thiazole framework.
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Introduction of Functional Groups:
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Sulfamoylation is achieved by reacting with sulfonyl chlorides.
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The imino group is introduced via condensation reactions with benzoyl derivatives.
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Esterification is carried out using methylating agents like methyl iodide or dimethyl sulfate.
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Purification and Characterization:
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The final product is purified using recrystallization or chromatography.
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Structural confirmation is done using spectroscopic techniques such as NMR, IR, and mass spectrometry.
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Biological Significance
Benzo[d]thiazole derivatives have been widely studied for their pharmacological properties. Although specific data for this compound are not available, related molecules exhibit:
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Antimicrobial Activity: Effective against Gram-positive and Gram-negative bacteria due to their ability to disrupt microbial enzymes .
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Anticancer Potential: Some derivatives target cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
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Anti-inflammatory Properties: Likely through inhibition of enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammation pathways .
Potential Applications
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Drug Development:
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The presence of sulfamoyl and imino groups suggests potential as enzyme inhibitors, particularly in anti-inflammatory or antimicrobial therapies.
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Molecular Docking Studies:
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Computational studies can predict its binding affinity to biological targets such as kinases or proteases.
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Challenges
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Limited experimental data on toxicity, metabolic stability, and pharmacokinetics.
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Need for further optimization to improve bioavailability and selectivity.
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